molecular formula C7H4F2O2 B048323 3,4-Difluorobenzoic acid CAS No. 455-86-7

3,4-Difluorobenzoic acid

Cat. No.: B048323
CAS No.: 455-86-7
M. Wt: 158.1 g/mol
InChI Key: FPENCTDAQQQKNY-UHFFFAOYSA-N
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Description

3,4-Difluorobenzoic acid is an organic compound with the molecular formula C₇H₄F₂O₂. It is a derivative of benzoic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Difluorobenzoic acid can be synthesized through several methods. One common approach involves the decarboxylation of 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid. This reaction is typically conducted in solvents such as N-methyl-2-pyrrolidone or dimethyl acetamide, using copper catalysts . Another method involves the oxidation of 3,4-difluorotoluene using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Difluorobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 3,4-Difluorobenzoic acid is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to other difluorobenzoic acids, it offers distinct advantages in terms of its synthetic versatility and application in various fields .

Properties

IUPAC Name

3,4-difluorobenzoic acid
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InChI

InChI=1S/C7H4F2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FPENCTDAQQQKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H4F2O2
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DSSTOX Substance ID

DTXSID60196539
Record name 3,4-Difluorobenzoic acid
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Molecular Weight

158.10 g/mol
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Physical Description

White crystalline powder; Odorless; [Alfa Aesar MSDS]
Record name 3,4-Difluorobenzoic acid
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CAS No.

455-86-7
Record name 3,4-Difluorobenzoic acid
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Record name Benzoic acid, 3,4-difluoro-
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Synthesis routes and methods I

Procedure details

4,5-difluorophthalic anhydride (0.5 grams, 2.7 mmole) was added to a slurry of cupric oxide (5% by weight of starting material) in 5 ml. of N-methyl-2-pyrrolidone. n-tridecane (0.25 grams) was added as an internal standard. The mixture was heated to 190° C. for 3 hours, at which time GC analysis indicated complete consumption of the starting material and conversion to 3,4-difluorobenzoic acid in an 85% yield, based upon the internal standard, corrected for response factors.
Quantity
0.5 g
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reactant
Reaction Step One
[Compound]
Name
cupric oxide
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0.25 g
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Synthesis routes and methods II

Procedure details

Surprisingly, we have found that 4,5-difluorophthalic anhydride and 4,5-difluorophthalic acid may be selectively decarboxylated in N-methyl-pyrrolidone, dimethyl acetamide or quinoline to yield 3,4-difluorobenzoic acid.
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Synthesis routes and methods III

Procedure details

4,5-difluorophthalic acid (0.55 grams, 2.7 mmole) was added to a slurry of cupric oxide (10% by weight of starting material) in 5 ml. of N-methyl-2-pyrrolidone solvent. n-tridecane (0.25 grams) was added as an internal standard. The mixture was heated to 190° C. for 3 hours, at which time GC analysis indicated complete consumption of the starting material and conversion to 3,4-difluorobenzoic acid in an 87% yield, based upon the internal standard, corrected for response factors.
Quantity
0.55 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric oxide
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0 (± 1) mol
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reactant
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0.25 g
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reactant
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Synthesis routes and methods IV

Procedure details

2.5 g of sodium percarbonate were added over 1 h to a solution of 2.2 g (10 mmol) of 3,4-difluorobenzophenone and 20 ml of trifluoroacetic acid (0° C.) and the temperature was then allowed to rise to 20° C. The mixture was stirred for 16 h at this temperature and 50 g of ice were then added. The mixture was subsequently extracted twice with dichloromethane and the organic phases were washed (NaHCO3) until the washings were neutral. The solvent was then removed. Working-up as described in Example 22 gave 1.2 g (7.6 mmol, 76%) of 3,4-difluorobenzoic acid, which can be obtained analytically pure from water (melting point 113°-120.5° C.).
Quantity
2.5 g
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reactant
Reaction Step One
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2.2 g
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reactant
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20 mL
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solvent
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Name
ice
Quantity
50 g
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reactant
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 3,4-Difluorobenzoic acid in current research?

A1: this compound serves as a crucial building block in organic synthesis. It is notably recognized as a key intermediate in the production of cyhalofop-butyl, a widely used herbicide. [] Furthermore, its incorporation into lanthanide clusters has paved the way for developing novel visual and multifunctional sensors. []

Q2: How does the fluorine substitution in this compound affect its solubility compared to benzoic acid?

A2: Research indicates that the introduction of fluorine atoms significantly enhances the solubility of benzoic acid derivatives in dense carbon dioxide. While benzoic acid exhibits limited solubility (around 0.2 wt%), the presence of two fluorine atoms in this compound increases its solubility to approximately 1.3 wt% under similar conditions. This enhancement is attributed to the unique properties of fluorine, including its electronegativity and ability to engage in specific interactions with carbon dioxide. []

Q3: Are there any studies on the crystal structure of this compound or its derivatives?

A3: Yes, studies have investigated the crystal structures of this compound derivatives. For instance, the crystal structure of Bis(3,4-difluorobenzoato)triphenylantimony, a derivative synthesized from triphenylantimony and this compound, has been determined. [] Additionally, research has shown that 4-Fluoro- and 3,4-Difluorobenzoic acids form an isomorphic pair, providing insights into their structural similarities. []

Q4: Can this compound be used in the development of sustained-release drug delivery systems?

A4: While not directly used as a drug itself, the application of this compound as a sustained-release tracer in horizontal well inflow profile monitoring showcases its potential in controlled-release systems. Researchers found that epoxy resin incorporating this compound as a tracer exhibited a two-stage release mechanism: an initial rapid erosion process followed by a slower diffusion-controlled release. [] This controlled release behavior suggests potential applications in developing sustained-release drug delivery platforms.

Q5: What are the environmental implications of using this compound derivatives?

A5: While this compound is a valuable building block in various applications, it's crucial to consider the potential environmental impact of its derivatives. For example, cyhalofop-butyl, synthesized using 3,4-Difluorobenzonitrile (derived from this compound), is a herbicide. [] Assessing the ecotoxicological effects and implementing strategies to mitigate any negative environmental impacts associated with the use and disposal of this compound derivatives is essential.

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